
Antitumor agent-115 chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antitumor agent-115

Cat. No.: B12386587 Get Quote

An In-depth Technical Guide on Antitumor Agent-
115
Disclaimer: The term "Antitumor agent-115" is associated with at least two distinct

compounds in scientific literature and commercial databases: Alrizomadlin (APG-115), a

clinical-stage MDM2 inhibitor, and a stachydrine derivative referred to as Antitumor agent-115
(SS-12). This guide provides a comprehensive overview of both compounds to address this

ambiguity.

Part 1: Alrizomadlin (APG-115)
Alrizomadlin (also known as APG-115 or AA-115) is an orally active, potent, and selective

small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.

It is currently under clinical investigation for the treatment of various solid tumors and

hematological malignancies.[1][2][3]

Chemical Structure and Properties
Alrizomadlin is a complex small molecule with the following properties:
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Property Value

IUPAC Name

4-(((3'R,4'S,5'R)-6''-chloro-4'-(3-chloro-2-

fluorophenyl)-1'-ethyl-2''-

oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-

indoline]-5'-

yl)carbonyl)amino)bicyclo[2.2.2]octane-1-

carboxylic acid

CAS Number 1818393-16-6

Molecular Formula C₃₄H₃₈Cl₂FN₃O₄

Molecular Weight 642.59 g/mol

Appearance Solid powder

Solubility Soluble in DMSO and Ethanol

Mechanism of Action: The p53-MDM2 Signaling Pathway
Alrizomadlin's primary mechanism of action is the disruption of the interaction between p53, a

critical tumor suppressor protein, and its negative regulator, MDM2. In many cancers with wild-

type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal

degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and

continue to proliferate.

Alrizomadlin binds to the p53-binding pocket of MDM2, preventing it from interacting with p53.

[4] This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a

transcription factor to activate downstream target genes. These genes, including p21

(CDKN1A), PUMA, and BAX, play crucial roles in inducing cell cycle arrest and apoptosis.[4][5]
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Figure 1: Alrizomadlin (APG-115) Mechanism of Action.

Quantitative Data
In Vitro Activity:

Parameter Cell Line Value Reference

IC₅₀ (MDM2 binding) - 3.8 nM [2][4]

Kᵢ (MDM2 binding) - < 1 nM [4]

IC₅₀ (Cell

Proliferation)
AGS (gastric cancer) 18.9 ± 15.6 nM [4]

IC₅₀ (Cell

Proliferation)

MKN45 (gastric

cancer)
103.5 ± 18.3 nM [4]

Clinical Pharmacokinetics (Phase I):
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Parameter Value Reference

Maximum Tolerated Dose

(MTD)

150 mg (once daily, every

other day)
[1][2]

Recommended Phase II Dose

(RP2D)

100 mg (once daily, every

other day)
[1][2]

Experimental Protocols
1.4.1 In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the effect of Alrizomadlin on cancer

cell proliferation.
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Figure 2: Experimental Workflow for Cell Viability Assay.
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Methodology:

Cell Seeding: Plate cells (e.g., AGS, MKN45) in 96-well plates at a density of 5,000-10,000

cells per well and allow them to adhere overnight.

Treatment: Prepare serial dilutions of Alrizomadlin in culture medium and add to the wells.

Include a vehicle control (DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow

for the formation of formazan crystals.

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the

appropriate wavelength using a microplate reader.

Analysis: Plot the absorbance values against the drug concentration and determine the IC₅₀

value using non-linear regression analysis.

1.4.2 Western Blot Analysis for p53 Pathway Activation

This protocol is for detecting the upregulation of p53 and its target proteins following

Alrizomadlin treatment.

Methodology:

Cell Treatment and Lysis: Treat cells with Alrizomadlin (e.g., 0.2 µM for 72 hours) and a

vehicle control.[6] Lyse the cells in RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g.,

GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Part 2: Antitumor agent-115 (SS-12)
Antitumor agent-115 (SS-12) is a derivative of stachydrine, a naturally occurring alkaloid. It

has demonstrated antitumor activity, particularly in breast cancer models.

Chemical Structure and Properties
Property Value

CAS Number 2759277-20-6

Molecular Formula C₁₉H₃₈ClNO₂

Synonym SS-12

Note: The exact chemical structure of SS-12 is not publicly available in the search results, but it

is described as a stachydrine derivative.

Mechanism of Action: Mitochondrial Apoptosis and Cell
Cycle Arrest
Antitumor agent-115 (SS-12) exerts its anticancer effects through the induction of apoptosis

via the mitochondrial pathway and by causing cell cycle arrest at the G0/G1 phase in breast

cancer cells.[6]

The mitochondrial apoptosis pathway is initiated by an increase in the expression of the pro-

apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This leads to a

reduction in the mitochondrial membrane potential, release of cytochrome c, and subsequent

activation of caspases, such as caspase-3, which execute apoptosis.
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Figure 3: Antitumor agent-115 (SS-12) Mechanism of Action.

Quantitative Data
In Vitro Activity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12386587?utm_src=pdf-body-img
https://www.benchchem.com/product/b12386587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Cell Line Value Reference

IC₅₀ (Cell Viability)
4T1 (mouse breast

cancer)
8-25 µmol/L [6]

IC₅₀
4T1 (mouse breast

cancer)
0.34-24.14 µM [6]

In Vivo Pharmacokinetics (in rats):

Parameter Value Reference

Cₘₐₓ 6.10 µg/mL [6]

AUC₀₋ₜ 14.75 h·µg/mL [6]

Experimental Protocols
2.4.1 Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by Antitumor agent-115 (SS-12) using flow

cytometry.

Methodology:

Cell Treatment: Treat 4T1 cells with various concentrations of SS-12 (e.g., 1.25 µM, 10 µM,

40 µM) for 24 hours.[6]

Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V

and Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Annexin V-positive, PI-negative cells are in early apoptosis.
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Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

2.4.2 Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Antitumor agent-115 (SS-12) on the cell cycle

distribution.

Methodology:

Cell Treatment: Treat 4T1 cells with SS-12 for a specified time (e.g., 24 hours).

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol

overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

Propidium Iodide (PI) and RNase A.

Incubation: Incubate in the dark for 30 minutes at room temperature.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to

determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An

accumulation of cells in the G0/G1 phase is expected.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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